molecular formula C12H17ClN2O2 B1433312 4-(1,4-Oxazepane-4-carbonyl)aniline hydrochloride CAS No. 1803589-66-3

4-(1,4-Oxazepane-4-carbonyl)aniline hydrochloride

Cat. No.: B1433312
CAS No.: 1803589-66-3
M. Wt: 256.73 g/mol
InChI Key: RRXRCSDIAQALLM-UHFFFAOYSA-N
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Description

4-(1,4-Oxazepane-4-carbonyl)aniline hydrochloride is a chemical compound that has garnered attention in various fields of research, including medical, environmental, and industrial applications. It is characterized by its white crystalline powder form and solubility in water. The molecular weight of this compound is 292.79 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Oxazepane-4-carbonyl)aniline hydrochloride typically involves the reaction of 4-aminobenzoyl chloride with 1,4-oxazepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps are optimized to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Oxazepane-4-carbonyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

4-(1,4-Oxazepane-4-carbonyl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its anti-inflammatory and anti-cancer properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,4-Oxazepane-4-carbonyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. In medical research, it has been found to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,4-Oxazepane-4-carbonyl)aniline
  • 4-(1,4-Oxazepane-4-carbonyl)aniline hydrochloride

Uniqueness

This compound stands out due to its unique combination of aniline and oxazepane moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility in water and improved stability, making it more suitable for various applications .

Properties

IUPAC Name

(4-aminophenyl)-(1,4-oxazepan-4-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-11-4-2-10(3-5-11)12(15)14-6-1-8-16-9-7-14;/h2-5H,1,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXRCSDIAQALLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C(=O)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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